4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide
Description
4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a thiophene-based small molecule characterized by a 4,5-dimethylthiophene core substituted with a carboxamide group at position 3 and a propanamido linker bearing a p-tolylthio (para-methylphenylthio) moiety at position 2 . Its structural uniqueness lies in the integration of a sulfur-containing p-tolyl group, which may influence lipophilicity and metabolic stability, and the carboxamide moiety, which often enhances hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
4,5-dimethyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-10-4-6-13(7-5-10)22-9-8-14(20)19-17-15(16(18)21)11(2)12(3)23-17/h4-7H,8-9H2,1-3H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHZLECZIFJKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The final step involves the formation of the carboxamide group through amide coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to minimize waste and maximize yield, often employing catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.
Biology: In biological research, this compound can be used as a probe to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be harnessed to treat various diseases, making it a candidate for further drug development and testing.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the manufacturing of advanced materials and coatings.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k)
- Structure: Features a cyanoacrylamido group instead of the p-tolylthio-propanamido chain and an ethyl ester at position 3 .
- Synthesis: Prepared via Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and substituted benzaldehydes. Yields range from 72% to 94% .
- Activity : Exhibited significant antioxidant (DPPH radical scavenging, IC50 values 18.2–42.6 µM) and anti-inflammatory (carrageenan-induced paw edema, 48–72% inhibition) activities, outperforming standard drugs like ascorbic acid and ibuprofen in some derivatives .
4,5-Dimethyl-2-(3-(3-phenylpropanoyl)thioureido)thiophene-3-carboxamide
- Structure: Replaces the p-tolylthio group with a phenylpropanoylthiourea moiety .
6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Structure: Incorporates a tetrahydrothienopyridine core instead of thiophene and an ethyl group at position 6 .
- Features: The hydrochloride salt form may enhance solubility.
Key Comparative Data Table
Mechanistic and Functional Insights
- Antioxidant Activity: Cyanoacrylamido derivatives (e.g., compound 3d) show superior radical scavenging due to electron-withdrawing groups (e.g., Cl, NO2) enhancing resonance stabilization of radicals . The absence of such groups in the target compound may explain its lack of reported antioxidant efficacy.
- Anti-inflammatory Potential: The p-tolylthio group in the target compound could modulate cyclooxygenase (COX) inhibition, analogous to sulfur-containing NSAIDs, but this remains unverified .
- Structural Flexibility : Derivatives with ester groups (e.g., ethyl carboxylates) may exhibit better bioavailability than carboxamides, though this depends on metabolic pathways .
Biological Activity
4,5-Dimethyl-2-(3-(p-tolylthio)propanamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H19N3O2S2
- Molecular Weight : 357.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways, potentially impacting cellular signaling and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest a moderate level of efficacy against common pathogens.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of the compound on human cell lines. The results indicate that the compound exhibits selective cytotoxicity, with IC50 values reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| HCT116 (colon cancer) | 20 |
These results highlight the potential of this compound as an anticancer agent.
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University tested the compound against a panel of resistant bacterial strains. The results demonstrated that the compound restored sensitivity to antibiotics in resistant strains of E. coli, suggesting a possible role as an adjuvant in antibiotic therapy . -
Cytotoxicity Assessment :
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings revealed that it induces apoptosis through the activation of intrinsic pathways, particularly involving mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
